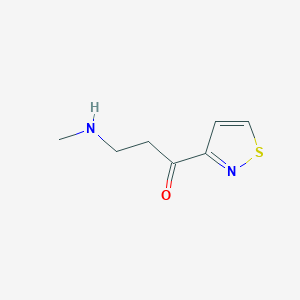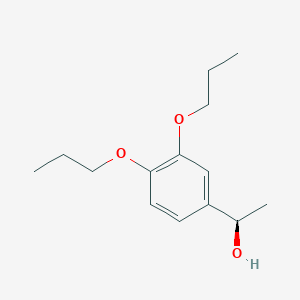
(1R)-1-(3,4-dipropoxyphenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-(3,4-Dipropoxyphenyl)ethan-1-ol: is an organic compound characterized by the presence of a phenyl ring substituted with two propoxy groups at the 3 and 4 positions, and a hydroxyl group attached to an ethan-1-ol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3,4-Dipropoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-dipropoxybenzaldehyde.
Reduction: The aldehyde group of 3,4-dipropoxybenzaldehyde is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Chiral Resolution: The resulting racemic mixture of (1R)- and (1S)-1-(3,4-Dipropoxyphenyl)ethan-1-ol is subjected to chiral resolution techniques, such as chromatography on a chiral stationary phase, to isolate the (1R)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of (1R)-1-(3,4-Dipropoxyphenyl)ethan-1-ol may involve:
Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective hydrogenation of 3,4-dipropoxyacetophenone.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
(1R)-1-(3,4-Dipropoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Further reduction can yield the corresponding alkane.
Substitution: The propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, nucleophiles like sodium methoxide (NaOMe).
Major Products
Oxidation: 3,4-Dipropoxyacetophenone.
Reduction: 3,4-Dipropoxyethylbenzene.
Substitution: Various substituted phenyl ethanols depending on the nucleophile used.
科学的研究の応用
(1R)-1-(3,4-Dipropoxyphenyl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: It is used in the development of novel polymers and materials with specific electronic properties.
Biological Studies: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
作用機序
The mechanism by which (1R)-1-(3,4-Dipropoxyphenyl)ethan-1-ol exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors in the body, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to neurotransmission, inflammation, or cell proliferation.
類似化合物との比較
Similar Compounds
(1S)-1-(3,4-Dipropoxyphenyl)ethan-1-ol: The enantiomer of the compound, which may have different biological activity.
3,4-Dipropoxybenzyl Alcohol: Lacks the chiral center and may have different reactivity and applications.
3,4-Dipropoxyacetophenone: The oxidized form of the compound, used in different synthetic applications.
Uniqueness
(1R)-1-(3,4-Dipropoxyphenyl)ethan-1-ol is unique due to its specific chiral configuration, which can result in distinct biological activity and reactivity compared to its enantiomer and other similar compounds.
特性
分子式 |
C14H22O3 |
|---|---|
分子量 |
238.32 g/mol |
IUPAC名 |
(1R)-1-(3,4-dipropoxyphenyl)ethanol |
InChI |
InChI=1S/C14H22O3/c1-4-8-16-13-7-6-12(11(3)15)10-14(13)17-9-5-2/h6-7,10-11,15H,4-5,8-9H2,1-3H3/t11-/m1/s1 |
InChIキー |
ICMRBCZSCBRLPF-LLVKDONJSA-N |
異性体SMILES |
CCCOC1=C(C=C(C=C1)[C@@H](C)O)OCCC |
正規SMILES |
CCCOC1=C(C=C(C=C1)C(C)O)OCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Cyclopropyl-5-(ethoxycarbonyl)-4-methyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B13168479.png)
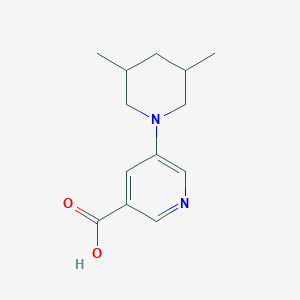

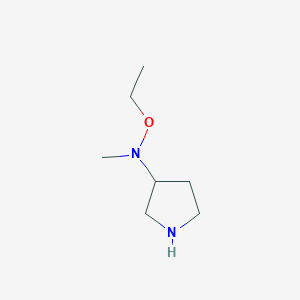
![[1-(Chloromethyl)cyclobutyl]cyclopentane](/img/structure/B13168506.png)
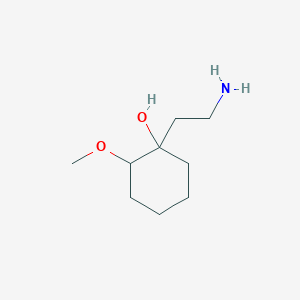
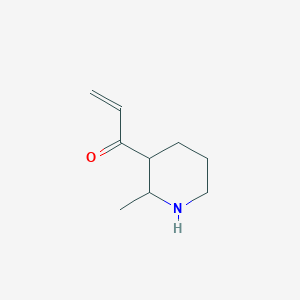

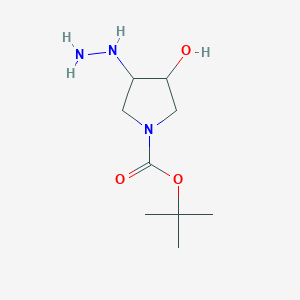
![Tert-butyl 3-amino-4-[ethyl(methyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13168534.png)

![Bicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B13168544.png)
![3-[(Pyridin-4-yl)amino]propanoic acid](/img/structure/B13168550.png)
